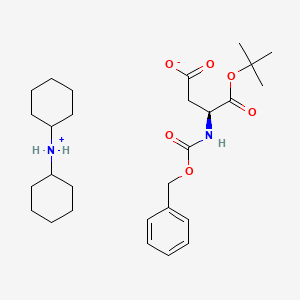![molecular formula C16H21N3O3 B7980168 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields such as food and pharmaceuticals . The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The rate of these reactions can be influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of other compounds In industry, it can be used to enhance the physical, chemical, and biological characteristics of food compounds .
Mechanism of Action
The mechanism of action of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively inhibit the activation of certain enzymes or proteins, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide information on structurally similar molecules . These similar compounds may share common chemical properties and applications but may differ in specific aspects such as reactivity and stability.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins and its potential use in drug delivery systems highlight its distinctiveness compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVISOHOJNTGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B7980109.png)




![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)


